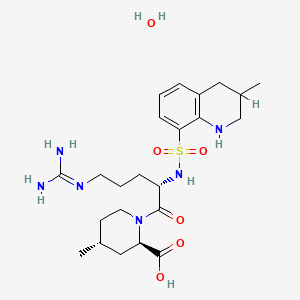

Argatroban monohydrate

Übersicht

Beschreibung

Argatroban monohydrate is a synthetic, direct thrombin inhibitor derived from L-arginine, with the chemical name (2R,4R)-4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl)-L-arginyl]-2-piperidine carboxylic acid monohydrate . It has a molecular formula of C23H36N6O5S·H2O and a molecular weight of 526.65 g/mol . Approved in Japan in 1990 and the U.S. in 2000, it is used to treat heparin-induced thrombocytopenia (HIT) and thromboembolic disorders .

This compound selectively binds to thrombin’s active site, inhibiting fibrin formation, platelet aggregation, and coagulation cascade amplification . Its monohydrate form is preferred over the anhydrous form due to superior stability and crystallinity, with distinct physicochemical properties confirmed by IR spectra, differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Argatroban-Monohydrat umfasst mehrere Schritte. Das rohe Argatroban wird aus (2R,4R)-1-[NG-Nitro-N2-(3-Methyl-8-Chinolinsulfonyl)-L-Arginyl]-4-Methyl-2-Piperidincarbonsäure gewonnen. Das rohe Argatroban wird dann mit einem organischen Lösungsmittel behandelt und durch Kristallisation unter Verwendung von Lösungsmitteln wie Isopropanol und n-Propanol gereinigt. Das gereinigte Argatroban wird aus einer Mischung aus Methanol und Wasser umkristallisiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von Argatroban-Monohydrat folgt einem ähnlichen Verfahren, das eine hohe Ausbeute und Reinheit gewährleistet. Das Verfahren beinhaltet die Konzentrierung der Reaktionsmasse, die rohes Argatroban enthält, das Auflösen in einem organischen Lösungsmittel und die Abtrennung des gereinigten Argatrobans durch Kristallisation. Das Endprodukt wird durch Umkristallisation des gereinigten Argatrobans aus einer Mischung aus Methanol und Wasser erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Argatroban-Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel wie Methanol und Ethanol. Die Reaktionen erfolgen typischerweise unter kontrollierten Temperaturen und Drücken, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Argatroban, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of Heparin-Induced Thrombocytopenia (HIT)

Argatroban is indicated for the prophylaxis and treatment of thrombosis in adult patients with HIT. Clinical studies have shown that it effectively normalizes platelet counts while preventing thrombus formation in this patient population .

Percutaneous Coronary Intervention (PCI)

In patients undergoing PCI who are at risk for HIT, argatroban serves as an alternative anticoagulant. Its use has been associated with improved outcomes in terms of thrombus management without the complications associated with heparin .

Case Study Insights

A review of clinical trials and case studies reveals several key findings regarding the efficacy and safety profile of argatroban:

- Efficacy in HIT Management : A study demonstrated that patients treated with argatroban exhibited a significant reduction in thrombotic events compared to those receiving standard heparin therapy. The normalization of platelet counts was observed within 24 hours of initiating treatment .

- Safety Profile : The safety profile of argatroban has been favorable, with a lower incidence of bleeding complications reported compared to other anticoagulants. This is particularly important in high-risk populations such as those undergoing PCI .

Comparative Efficacy Table

| Application | Efficacy Rate (%) | Safety Profile |

|---|---|---|

| Treatment of HIT | 85-90% | Low bleeding risk |

| Anticoagulation during PCI | 80-85% | Acceptable safety |

Wirkmechanismus

Argatroban Monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation. It is highly selective for thrombin with an inhibitory constant (K_i) of 0.04 µM. This compound binds to the thrombin active site, preventing the conversion of fibrinogen to fibrin and thereby inhibiting clot formation .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action and Selectivity

Argatroban vs. Heparin (Unfractionated Heparin, UFH):

- Mechanism: Heparin enhances antithrombin III activity to inhibit multiple coagulation factors (IIa, Xa), while argatroban directly inhibits thrombin (factor IIa) .

- Selectivity: Argatroban’s specificity for thrombin reduces off-target effects, making it safer in HIT patients who develop antibodies against heparin .

Argatroban vs. Bivalirudin:

- Both are direct thrombin inhibitors, but bivalirudin binds both active and exosite I regions of thrombin. Argatroban’s smaller size allows deeper penetration into clot structures .

- Metabolism: Bivalirudin requires renal dose adjustments, whereas argatroban is hepatically metabolized, favoring use in renal impairment .

Argatroban vs. Dabigatran:

- Administration: Dabigatran is oral, while argatroban is intravenous, limiting dabigatran’s utility in acute settings .

- Reversibility: Dabigatran’s effects are reversible with idarucizumab, whereas argatroban requires discontinuation or plasma transfusion .

Pharmacokinetic and Physicochemical Properties

Table 1: Physicochemical and Pharmacokinetic Comparison

Key Notes:

- This compound exhibits 3.42% water content by thermogravimetric analysis, critical for stability .

- The anhydrous form decomposes at 220°C, while the monohydrate loses water at 160°C .

Stability and Industrial Production

- Polymorphs: this compound, anhydrous, and a purified intermediate form exhibit distinct XRPD patterns and DSC profiles .

- Synthesis: High-purity monohydrate (>99.8%) is synthesized via methanol/water crystallization, yielding a 65:35 diastereoisomer ratio .

- Phase Transformation: Ethanol solvates of argatroban can form, requiring controlled solvent composition and temperature during production .

Q & A

Basic Research Questions

Q. What are the recommended methods for monitoring Argatroban monohydrate's anticoagulant activity in vitro?

To monitor Argatroban's anticoagulant effects, researchers should use activated partial thromboplastin time (aPTT) assays. The therapeutic range corresponds to aPTT values 1.5–3 times the baseline . For high-throughput or emergency settings, rotational thromboelastometry (ROTEM®) with INTEM analysis is a reliable alternative, showing linear correlation with aPTT (r=0.99) and non-linear correlations with Argatroban concentrations (p<0.0001) . Calibration curves for Argatroban concentrations (0–2 µg/mL) should be validated using regression models.

Q. How should researchers design cell-based assays to evaluate Argatroban's effects on thrombin activity?

For in vitro thrombin inhibition studies, use primary cells (e.g., rat atrial cardiomyocytes) cultured in DMEM/F12 medium with 10% FBS. Follow these steps:

- Cell viability assay : Seed cells in 96-well plates (5,000–10,000 cells/well), treat with Argatroban (0–10 µM), and incubate for 24–72 hours. Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure viability: add 50 µL 1× MTT, incubate for 4 hours, solubilize with DMSO, and measure OD570 nm. Calculate IC50/IC90 via dose-response curves .

- Immunofluorescence : Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with α-actin antibodies (1:100 dilution) to assess structural changes .

Q. What analytical standards are critical for ensuring this compound's purity in experimental setups?

The United States Pharmacopeia (USP) specifies this compound must contain 98.0–102.0% pure anhydrous Argatroban (C23H36N6O5S) . Key reference standards include USP Argatroban RS and related compounds A, B, and C. Use HPLC or UPLC-MS/MS to detect impurities like genotoxic derivatives, ensuring limits align with ICH M7 guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Improved synthesis involves:

- Condensation : React NG-(tert-butoxycarbonyl)-N2-nitro-L-arginine with ethyl (2R,4R)-4-methylpiperidine-2-formate using EDCI as a coupling agent.

- Deprotection : Remove tert-butoxycarbonyl groups under acidic conditions.

- Hydrogenation : Catalyze with Pd/C (10% w/w) to reduce nitro groups, achieving 99.95% purity. Total yield reaches 49% via stepwise purification (e.g., silica gel chromatography) . Validate purity via NMR (δ 1.2–4.3 ppm for methyl and piperidine protons) and mass spectrometry (m/z 527.65 [M+H]<sup>+</sup>) .

Q. What strategies resolve discrepancies between Argatroban concentrations and coagulation parameters in experimental data?

Non-linear correlations between Argatroban concentrations and aPTT/ROTEM clotting times (CT) require polynomial regression models (e.g., quadratic or cubic fits) . For dose-response studies, use segmented regression to identify inflection points. In in vivo models (e.g., cardiopulmonary bypass), titrate Argatroban to maintain activated clotting time (ACT) at 300–400 seconds, with a dose range of 2–10 µg/kg/min .

Q. How should Argatroban be administered in preclinical models requiring anticoagulation during complex surgical procedures?

For procedures like cardiopulmonary bypass (CPB) in heparin-induced thrombocytopenia (HITT) models:

- Dosing : Initiate Argatroban at 2 µg/kg/min, adjust based on ACT measurements every 15 minutes.

- Monitoring : Use point-of-care viscoelastic tests (e.g., TEG/ROTEM) to assess clot formation dynamics.

- Statistical analysis : Perform multivariate regression to correlate dose, ACT, and bleeding risk .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in thrombin inhibition assays using Argatroban?

Standardize assays by:

- Enzyme kinetics : Measure thrombin inhibition (Ki = 5–39 nM) using chromogenic substrates (e.g., S-2238). Pre-incubate Argatroban with thrombin (10 nM) for 5 minutes before adding substrate .

- Buffer conditions : Use Tris-HCl (pH 8.4) with 0.1% PEG 8000 to prevent non-specific binding .

Q. How are gene expression studies designed to evaluate Argatroban's impact on thrombotic pathways?

For RNA-seq or qPCR:

- Target genes : Focus on thrombin-dependent pathways (e.g., PAR-1, TF, PAI-1).

- Cell lines : Use human umbilical vein endothelial cells (HUVECs) or platelets treated with 1–10 µM Argatroban for 6–24 hours.

- Data normalization : Use housekeeping genes (e.g., GAPDH, β-actin) and analyze fold-changes via ΔΔCt method .

Eigenschaften

Key on ui mechanism of action |

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation. |

|---|---|

CAS-Nummer |

141396-28-3 |

Molekularformel |

C23H38N6O6S |

Molekulargewicht |

526.7 g/mol |

IUPAC-Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |

InChI-Schlüssel |

AIEZTKLTLCMZIA-VJCHTHLQSA-N |

SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Isomerische SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |

Kanonische SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Aussehen |

Solid powder |

Color/Form |

Crystals from ethanol |

melting_point |

188-191 °C |

Key on ui other cas no. |

74863-84-6 |

Piktogramme |

Flammable |

Haltbarkeit |

Stable under recommended storage conditions. /Argatroban monohydrate/ |

Löslichkeit |

In water, 51.35 mg/L at 25 °C (est) |

Synonyme |

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |

Dampfdruck |

1.37X10-17 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.